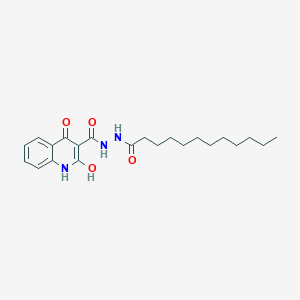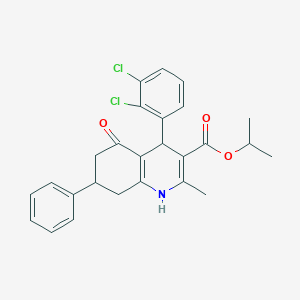
Propan-2-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound belongs to the class of hexahydroquinolines, which are characterized by their hexahydroquinoline core structure. The presence of various functional groups, such as the dichlorophenyl, methyl, oxo, and carboxylate groups, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with aniline to form the hexahydroquinoline core.
Esterification: The final step involves esterification with isopropyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the dichlorophenyl group is particularly significant in enhancing biological activity.
Medicine
In medicinal chemistry, this compound serves as a lead compound for developing new pharmaceuticals. Its derivatives are investigated for their potential therapeutic effects, particularly in treating diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The dichlorophenyl group enhances binding affinity to biological targets, increasing the compound’s potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Propan-2-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The isopropyl ester group enhances its solubility and bioavailability, making it more effective in biological applications compared to its ethyl or methyl counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C26H25Cl2NO3 |
|---|---|
Poids moléculaire |
470.4g/mol |
Nom IUPAC |
propan-2-yl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25Cl2NO3/c1-14(2)32-26(31)22-15(3)29-20-12-17(16-8-5-4-6-9-16)13-21(30)24(20)23(22)18-10-7-11-19(27)25(18)28/h4-11,14,17,23,29H,12-13H2,1-3H3 |
Clé InChI |
IZIDYDIQSXVJIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


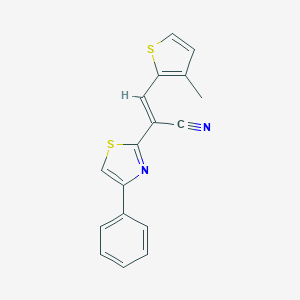
![3-[4-(Benzyloxy)phenyl]-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B405631.png)
![(2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B405633.png)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B405634.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B405636.png)
![N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B405637.png)
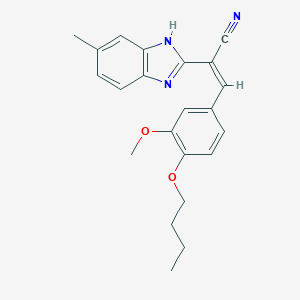
![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B405642.png)
![ethyl 6-amino-4-[3-(4-chlorophenoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B405643.png)
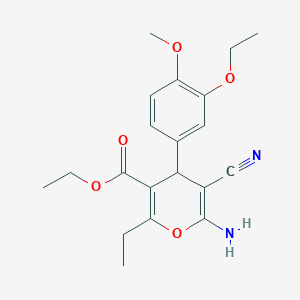
![6-Ethyl-2-(4-iodo-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B405646.png)


